molecular formula C29H36N2O4 B11126960 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126960
M. Wt: 476.6 g/mol
InChI Key: MQOVUTYKCRTMEH-RFBIWTDZSA-N
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Description

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the dihydro-1-benzofuran moiety: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the diethylaminoethyl group: This is typically achieved through a nucleophilic substitution reaction.

    Formation of the pyrrol-2-one ring: This step involves the cyclization of a suitable precursor, often under acidic conditions.

    Final assembly: The various fragments are combined through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Pharmacology: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: It can be used as a probe to study biological processes and pathways.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(methyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C29H36N2O4

Molecular Weight

476.6 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H36N2O4/c1-6-30(7-2)14-15-31-26(21-10-8-20(9-11-21)18(3)4)25(28(33)29(31)34)27(32)22-12-13-24-23(17-22)16-19(5)35-24/h8-13,17-19,26,32H,6-7,14-16H2,1-5H3/b27-25-

InChI Key

MQOVUTYKCRTMEH-RFBIWTDZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC3=C(C=C2)OC(C3)C)/O)/C(=O)C1=O)C4=CC=C(C=C4)C(C)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC3=C(C=C2)OC(C3)C)O)C(=O)C1=O)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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